molecular formula C9H6BrNO2S2 B3024447 (5Z)-5-[(5-Bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 292024-92-1

(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3024447
CAS No.: 292024-92-1
M. Wt: 304.2 g/mol
InChI Key: VKAHTKGSGWHTSV-UHFFFAOYSA-N
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Description

(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 5-bromo-2-furyl substituent at the C5 position and a methyl group at the N3 position. Rhodanine-based compounds are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

5-[(5-bromofuran-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S2/c1-11-8(12)6(15-9(11)14)4-5-2-3-7(10)13-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAHTKGSGWHTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)Br)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361513
Record name 5-[(5-Bromofuran-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292024-92-1
Record name 5-[(5-Bromofuran-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-Bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 5-bromo-2-furaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The bromo group on the furan ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

The compound (5Z)-5-[(5-Bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. Below is a detailed exploration of its applications, supported by data tables and case studies.

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to This compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromo-furyl group enhances the compound's interaction with microbial targets, potentially disrupting their cellular functions.

Anticancer Properties

Thiazolidinones are also being investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported that derivatives of thiazolidinones could inhibit cell proliferation in breast cancer cells through the modulation of apoptotic pathways. The specific mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in preclinical models. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Recent studies have suggested that thiazolidinone derivatives may offer neuroprotective benefits. The compound has shown promise in reducing oxidative stress and neuronal cell death in models of neurodegenerative diseases like Alzheimer's. The mechanisms involve the modulation of oxidative stress markers and neuroinflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeModel/OrganismResult/EffectReference
AntimicrobialS. aureus, E. coliInhibition of growth
AnticancerBreast cancer cell linesInduction of apoptosis
Anti-inflammatoryIn vitro cytokine assaysDecrease in TNF-alpha, IL-6
NeuroprotectiveNeuronal cell culturesReduction in oxidative stress

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including our compound of interest. The results indicated a significant zone of inhibition against E. coli, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In another research initiative, scientists investigated the effects of thiazolidinone derivatives on breast cancer cells. The study utilized flow cytometry to analyze apoptosis markers and found that treatment with This compound resulted in a marked increase in apoptotic cells compared to controls.

Case Study 3: Neuroprotection

A recent investigation into neuroprotective agents highlighted this compound's ability to mitigate neuronal damage induced by oxidative stress. This study employed both in vitro and in vivo models to confirm its protective effects on neuronal survival rates.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-Bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Melting Points :

  • Bromo-substituted derivatives (e.g., 3i) exhibit higher melting points (>260°C) compared to methoxy-substituted analogs (e.g., 4b at 234–236°C), likely due to increased molecular weight and stronger intermolecular interactions .
  • Benzofuran-substituted compounds (e.g., 3l) show intermediate melting points (246–250°C), suggesting substituent polarity and steric effects influence crystallization .

Synthetic Efficiency :

  • Conventional methods (e.g., Method A in ) achieve higher yields (up to 96%) than microwave-assisted syntheses (70–93%) .
  • Microwave synthesis, however, reduces reaction times (40–60 minutes vs. hours), highlighting a trade-off between yield and speed .

Crystallographic and Spectroscopic Insights

  • Crystal Packing: Bromo-substituted compounds (e.g., 3i) may form denser crystal lattices due to halogen bonding, as observed in other brominated thiazolidinones .
  • Spectroscopic Confirmation : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are consistently used to verify structures across analogs .

Biological Activity

(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-one derivatives have gained attention in medicinal chemistry due to their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The compound features a thiazolidinone ring system with a bromo-substituted furyl group. The presence of the thiazolidinone moiety is crucial for its biological activity, as modifications at various positions can significantly influence its pharmacological properties.

Anticancer Activity

Thiazolidin-4-one derivatives, including this compound, have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and enzyme inhibition.

Case Study:
In a study evaluating the cytotoxic effects of several thiazolidinone derivatives, it was found that compounds similar to this compound exhibited IC50 values ranging from 0.11 to 0.31 µM against different cancer cell lines such as MCF-7 and HT-29 . This suggests that the compound may possess potent anticancer activity comparable to established chemotherapeutics.

Antimicrobial Properties

Thiazolidinones are also recognized for their antimicrobial activity. The modification of substituents on the thiazolidinone scaffold can enhance this activity against various pathogens.

Research Findings:
A review highlighted that thiazolidinone derivatives exhibit broad-spectrum antimicrobial effects. Compounds with specific substituents showed significant inhibitory effects against bacterial strains, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their structural features. For instance:

Substituent Biological Activity Effect
Bromo groupEnhanced anticancerIncreased potency against cancer cells
Furyl ringAntimicrobialBroadened spectrum of activity
Methyl groupModulates solubilityAffects bioavailability

Research indicates that specific modifications can lead to improved efficacy and selectivity towards target enzymes or receptors .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition: Many thiazolidinones act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis: Studies show that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties, which may contribute to their overall therapeutic profile by reducing oxidative stress in cells .

Q & A

Q. What is the standard synthetic route for (5Z)-5-[(5-Bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one?

Methodological Answer: The synthesis typically involves a two-step process:

Schiff Base Formation : Condensation of 5-bromo-2-furaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid or HCl) to form the hydrazone intermediate.

Cyclization : Reaction with methyl-substituted α-chloroketone (e.g., chloroacetic acid derivatives) in the presence of sodium acetate as a base. The reaction is refluxed in a polar solvent (ethanol or DMF) for 2–4 hours, followed by recrystallization from DMF/ethanol mixtures .
Key Optimization Parameters : Solvent polarity, reaction temperature, and stoichiometric ratios of reagents influence yield (reported 60–75% in analogous compounds) .

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

Methodological Answer: The Z-configuration is determined via:

  • X-ray Crystallography : Direct visualization of the spatial arrangement of substituents around the double bond. For example, in analogous thiazolidinones, dihedral angles between the thiazolidinone ring and the substituted furyl group are typically <10°, consistent with the Z-isomer .
  • NMR Spectroscopy : Coupling constants (J) between vinylic protons (if present) and NOE correlations help distinguish Z/E isomers. For non-protonated systems, comparative analysis with computational models (e.g., DFT-optimized structures) is used .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR/IR data (e.g., unexpected shifts or missing peaks) can arise from dynamic effects or polymorphism. A systematic approach includes:

DFT Calculations : Optimize the molecular geometry using software like Gaussian or ORCA. Compare computed NMR chemical shifts (via GIAO method) or IR vibrational frequencies with experimental data.

Conformational Analysis : Use molecular dynamics (MD) simulations to assess rotational barriers of the exocyclic double bond or furyl group. For example, energy barriers >20 kcal/mol indicate restricted rotation, explaining split NMR peaks .

Crystal Packing Effects : Compare solid-state (X-ray) and solution-phase (NMR) structures to identify environmental influences .

Q. What strategies optimize the compound’s bioactivity while minimizing toxicity in in vitro assays?

Methodological Answer: To balance efficacy and safety:

Structural Analog Synthesis : Replace the 5-bromo-furyl group with bioisosteres (e.g., 5-chloro-furyl or thienyl) to enhance target binding while reducing off-target interactions .

ADMET Profiling :

  • Lipophilicity : Adjust via logP calculations (e.g., introduce polar groups like hydroxyls).
  • Metabolic Stability : Test microsomal half-life using liver S9 fractions.

Toxicity Screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity. For example, LC50 values <10 µM in zebrafish suggest high toxicity, prompting structural revisions .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Solvent polarity and proticity modulate reaction pathways:

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions at the bromo-furyl group, accelerating substitution with amines or thiols (k ≈ 0.1–0.5 M⁻¹s⁻¹ at 80°C) .
  • Protic Solvents (MeOH, H2O) : Promote hydrolysis of the thioxo group, leading to ring-opening byproducts. Monitor via LC-MS to quantify side-product formation (<5% in DMF vs. >20% in MeOH) .
    Recommendation : Use Kamlet-Taft parameters to predict solvent effects on activation energy.

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

Methodological Answer: Discrepancies in decomposition temperatures (Td) may arise from analytical methods:

DSC vs. TGA : DSC detects endothermic events (e.g., melting), while TGA measures mass loss. For example, a reported Td of 220°C (DSC) vs. 180°C (TGA) suggests melting precedes decomposition.

Atmosphere Effects : Perform stability tests under inert (N2) vs. oxidative (air) conditions. Analogous compounds show 50–100°C higher Td under N2 .

Crystallinity : Amorphous samples degrade faster than crystalline forms. Use PXRD to confirm crystallinity and correlate with TGA data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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